

The Bell XP-59A Airacomet: A Foundational Stepping Stone in American Jet Aviation

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The Bell **XP-59A** Airacomet, the first American jet-powered aircraft, holds a pivotal, albeit complex, position in the development of subsequent U.S. jet fighters. While not a successful combat aircraft itself, the **XP-59A** program provided invaluable lessons and a crucial technological stepping stone that directly influenced the design and accelerated the development of the nation's first generation of operational jet fighters, most notably the Lockheed P-80 Shooting Star.

The Airacomet's development, shrouded in secrecy during World War II, served as a critical learning curve for American engineers and pilots. Its performance was underwhelming compared to contemporary piston-engine fighters like the P-51 Mustang, and it was plagued by issues such as low engine thrust and instability as a gun platform.^{[1][2]} However, these shortcomings provided the essential data and experience needed to overcome the initial hurdles of jet propulsion. The program's most significant contribution was demonstrating the practical application of jet power and highlighting the areas requiring substantial improvement.^{[3][4]}

The most direct impact of the **XP-59A** can be seen in the genesis of the Lockheed P-80 Shooting Star, America's first operational jet fighter. Dissatisfaction with the P-59's performance spurred the U.S. Army Air Forces to seek a more advanced design.^[5] Preliminary design work by Bell for a single-engine version of the Airacomet, designated the **XP-59B**, was transferred to Lockheed. This transfer of knowledge and initial design concepts provided a foundational starting point for Lockheed's "Skunk Works" team, led by Clarence "Kelly" Johnson, significantly shortening the P-80's development timeline.

The influence of the **XP-59A** on the Republic F-84 Thunderjet and the North American F-86 Sabre is less direct but nonetheless important. The Airacomet program initiated the development of a domestic jet engine industry, with General Electric refining the initial British designs. The lessons learned from the early GE engines in the **XP-59A** informed the development of more powerful and reliable engines like the Allison J33 that powered the P-80 and early F-84s. The F-86 Sabre, while heavily influenced by captured German swept-wing research, benefited from the overall advancement in jet aircraft design and pilot experience that began with the **XP-59A**.

Comparative Performance of Early U.S. Jet Fighters

The following table provides a quantitative comparison of the Bell P-59A Airacomet with its direct successor, the Lockheed P-80C Shooting Star, and the subsequent first-generation jet fighters, the Republic F-84G Thunderjet and the North American F-86F Sabre. The data clearly illustrates the rapid advancements in performance that followed the initial foray into jet power with the P-59A.

Specification	Bell P-59A Airacomet	Lockheed P- 80C Shooting Star	Republic F- 84G Thunderjet	North American F- 86F Sabre
Maximum Speed	413 mph (665 km/h)	580 mph (933 km/h)	622 mph (1,001 km/h)	687 mph (1,106 km/h)
Engine	2x General Electric J31-GE- 5 turbojets	1x Allison J33-A- 35 turbojet	1x Allison J35-A- 29 turbojet	1x General Electric J47-GE- 27 turbojet
Thrust	2,000 lbf (8.9 kN) each	5,400 lbf (24 kN)	5,560 lbf (24.7 kN)	5,910 lbf (26.3 kN)
Service Ceiling	46,200 ft (14,100 m)	46,800 ft (14,300 m)	40,500 ft (12,300 m)	49,600 ft (15,100 m)
Range	375 miles (604 km)	1,210 miles (1,950 km)	1,000 miles (1,600 km) combat	1,525 miles (2,454 km) ferry
Armament	1x 37 mm cannon, 3x .50 cal machine guns	6x .50 cal machine guns	6x .50 cal machine guns	6x .50 cal machine guns

Experimental Protocols

The flight testing of the **XP-59A** and subsequent early jet fighters was conducted under a framework of experimental evaluation aimed at understanding the novel characteristics of jet-powered flight. While formal, standardized protocols evolved throughout this period, the general methodology involved a phased approach to envelope expansion.

Early Jet Aircraft Flight Testing Methodology (1940s):

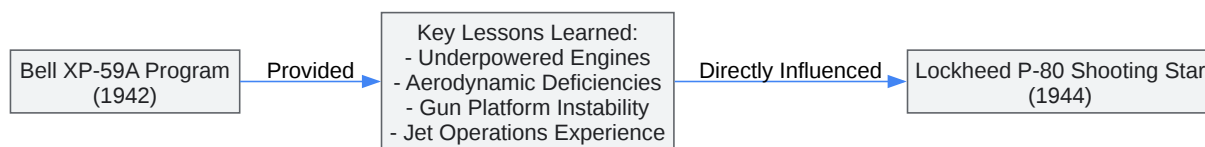
- Initial Taxi and Ground Tests: Before the first flight, extensive ground testing was performed. This included engine run-ups to assess thrust and reliability, and high-speed taxi runs to evaluate ground handling, braking, and control effectiveness at speeds just below takeoff

velocity. For the secretive **XP-59A** program, these tests were conducted at Muroc Dry Lake (now Edwards Air Force Base) to ensure privacy.

- **First Flight and Initial Envelope Expansion:** The first flights were typically conservative, focusing on basic handling and control response at low altitudes and speeds, often with the landing gear extended. Subsequent flights would gradually expand the flight envelope, exploring higher speeds, altitudes, and maneuverability.
- **Performance and Stability Testing:** A significant portion of the flight test program was dedicated to quantifying the aircraft's performance. This involved measuring parameters such as maximum speed at various altitudes, rate of climb, service ceiling, and range. Stability and control tests assessed the aircraft's handling characteristics, including its response to control inputs and its stability in different flight regimes. The **XP-59A**'s instability as a gun platform was a key finding from this phase of testing.
- **Systems and Armament Evaluation:** Once the basic flight characteristics were understood, testing of the aircraft's systems, including hydraulics, electronics, and, crucially, armament, would commence. For the **XP-59A**, this revealed significant airframe vibration when the nose-mounted cannons were fired. The P-80 underwent extensive testing of its armament and new systems like its pressurized cockpit.
- **Service Test and Evaluation:** Pre-production models, designated with a "Y" prefix (e.g., YP-59A), were delivered to the Army Air Forces for service testing. This phase involved military test pilots evaluating the aircraft's suitability for operational use, including its maintenance requirements and performance in simulated combat scenarios. The evolution of a more structured, multi-phase testing protocol became evident by the late 1940s, allowing for a more streamlined development process for aircraft like the F-86. A key document from this era, the "Flight Test Engineering Manual" published by the Air Research and Development Command in 1951, indicates the move towards more standardized data collection and analysis procedures.

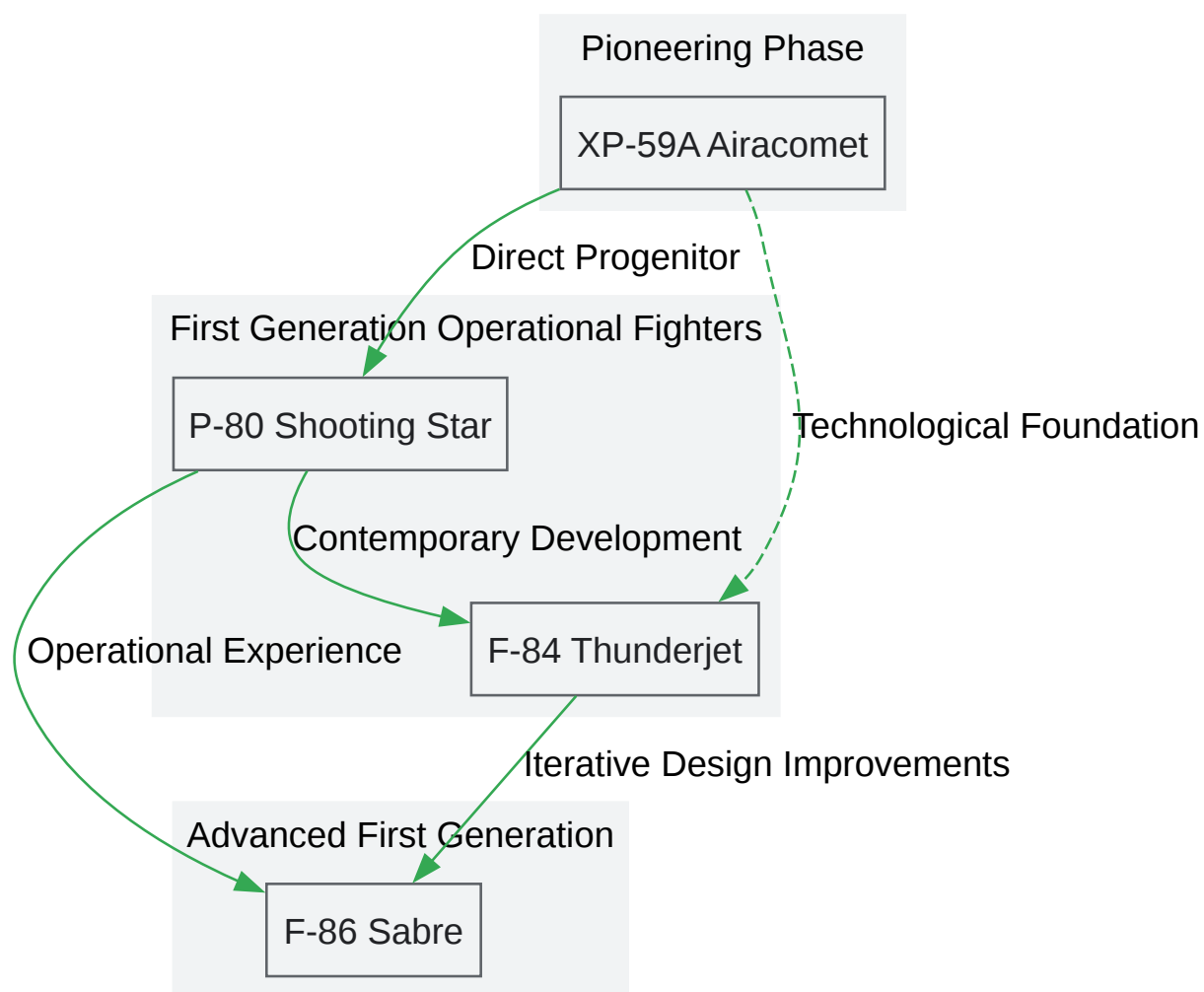
Logical Flow of Influence and Development

The following diagrams illustrate the pivotal role of the **XP-59A** program in the subsequent development of US jet fighters.



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Caption: Direct influence of the **XP-59A** on the P-80.



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Caption: Developmental lineage of early US jet fighters.

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